(Rac)-DNDI-8219

Visceral leishmaniasis in vivo efficacy hamster model

Procure (Rac)-DNDI-8219 as a high-confidence backup candidate for visceral leishmaniasis research. This racemic nitroimidazooxazine delivers >97% parasite clearance in the stringent L. infantum hamster model with minimal hERG inhibition, a validated advantage over failed analogs like R-84/R-89 and fexinidazole. Ideal for SAR studies, PK/PD reference, and assay positive control with established 50% oral bioavailability.

Molecular Formula C13H10F3N3O5
Molecular Weight 345.23 g/mol
Cat. No. B13438446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-DNDI-8219
Molecular FormulaC13H10F3N3O5
Molecular Weight345.23 g/mol
Structural Identifiers
SMILESC1C(COC2=NC(=CN21)[N+](=O)[O-])OC3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C13H10F3N3O5/c14-13(15,16)24-9-3-1-8(2-4-9)23-10-5-18-6-11(19(20)21)17-12(18)22-7-10/h1-4,6,10H,5,7H2
InChIKeyIXUWKDINJWESQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Rac)-DNDI-8219: Key Attributes and Scientific Profile for Leishmaniasis Research Procurement


(Rac)-DNDI-8219 (CAS 1333170-15-2) is the racemic form of DNDI-8219, a nitroimidazooxazine compound originally derived from antitubercular scaffolds . The compound exhibits potent in vitro and in vivo activity against visceral leishmaniasis (VL) parasites and has been advanced as a backup development candidate for VL . As a racemic mixture, it comprises both (R)- and (S)-enantiomers, with the (R)-enantiomer being the primary active species .

Why (Rac)-DNDI-8219 Cannot Be Replaced by Generic Antileishmanial Agents or Nitroimidazole Analogs


The nitroimidazooxazine class exhibits steep structure-activity relationships, where minor modifications drastically alter potency, pharmacokinetics, and safety profiles . For instance, closely related analogs R-84 and R-89 demonstrated excellent in vivo efficacy but were discarded due to potent hERG channel inhibition, a liability absent in (Rac)-DNDI-8219 . Furthermore, the clinical candidate fexinidazole failed in Phase II VL trials , underscoring that even within the nitroimidazole family, translation from in vitro activity to clinical utility is not guaranteed. Therefore, substituting (Rac)-DNDI-8219 with a different nitroimidazole or approved antileishmanial would compromise the validated balance of potency, safety, and oral bioavailability that defines this specific compound .

Quantitative Differentiation of (Rac)-DNDI-8219 from Closest Analogs and Standards of Care


Superior In Vivo Efficacy in the Stringent Leishmania infantum Hamster Model vs. Earlier Nitroimidazole Leads

(Rac)-DNDI-8219 (referred to as R-6 in the primary literature) achieves >97% parasite clearance in the L. infantum hamster model when dosed orally at 25 mg/kg twice daily . This represents a marked improvement over earlier leads such as compound 24, which achieved only 31% inhibition at the same dose in the mouse model , and over the clinical candidate fexinidazole, which failed to demonstrate adequate efficacy in Phase II VL trials .

Visceral leishmaniasis in vivo efficacy hamster model parasite clearance

Elimination of hERG Liability Present in Structurally Similar Leads R-84 and R-89

In a direct head-to-head comparison, the structurally related leads R-84 and R-89 were identified as potent hERG channel inhibitors, a critical cardiac safety liability that would preclude clinical advancement . Extensive SAR optimization subsequently yielded (Rac)-DNDI-8219 (R-6), which exhibited minimal hERG inhibition while retaining excellent in vivo efficacy .

cardiac safety hERG inhibition structure-activity relationship toxicity

Improved Aqueous Solubility Over Early Leads 116 and 117

(Rac)-DNDI-8219 (R-6) exhibits aqueous solubility of 12 μg/mL at pH 7, a substantial improvement over the poorly soluble early leads 116 and 117, which displayed solubilities of only 0.13–0.27 μg/mL at pH 7 . This enhanced solubility translates into improved oral bioavailability and in vivo exposure .

solubility oral bioavailability pharmacokinetics formulation

High In Vitro Potency Against Leishmania donovani Amastigotes

In a mouse macrophage-based luciferase assay, (Rac)-DNDI-8219 (R-6) demonstrated an IC50 of 0.24 μM against intracellular L. donovani amastigotes . This potency is superior to that of the earlier lead compound 24 (IC50 0.46 μM) and comparable to the highly optimized 7-substituted oxazine 41 (IC50 0.03 μM) .

in vitro potency Leishmania donovani antiparasitic activity IC50

Optimal Research and Industrial Application Scenarios for (Rac)-DNDI-8219 Procurement


Lead Optimization and Backup Candidate Development for Visceral Leishmaniasis

Procurement of (Rac)-DNDI-8219 is ideal for medicinal chemistry teams seeking a well-characterized backup candidate to the clinical candidate DNDI-VL-2098. The compound's >97% parasite clearance in the hamster model and minimal hERG liability provide a high-confidence starting point for further optimization, reducing the risk of late-stage attrition due to efficacy or cardiac safety concerns.

Pharmacokinetic/Pharmacodynamic Modeling and In Vivo Efficacy Studies

Researchers requiring a compound with robust oral bioavailability (50% in mice) and established PK/PD relationships can utilize (Rac)-DNDI-8219 as a reference standard. Its well-documented solubility (12 μg/mL at pH 7) and microsomal stability (79% remaining after 1 hour in mouse microsomes) facilitate reproducible dosing and interpretation of in vivo results across different laboratories.

Comparative Studies of Nitroimidazole Antileishmanial Agents

Investigators conducting head-to-head comparisons of nitroimidazole analogs will find (Rac)-DNDI-8219 a valuable benchmark, given its direct comparative data against R-84, R-89, 116, and 117 . The compound's balanced profile of potency, solubility, and cardiac safety makes it an excellent reference for evaluating new chemical entities within the same structural class.

Assay Development and Validation for Antileishmanial Drug Screening

Core facilities and screening centers can employ (Rac)-DNDI-8219 as a positive control in high-throughput and medium-throughput assays for L. donovani and L. infantum. Its consistent in vitro potency (IC50 0.24 μM against L. don) and selectivity over mammalian cells (MRC-5 IC50 >64 μM) provide reliable benchmarks for assay validation and inter-laboratory reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-DNDI-8219

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.